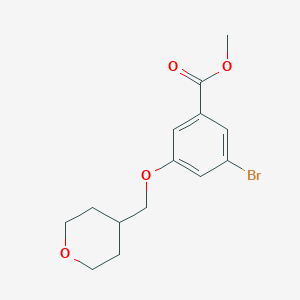

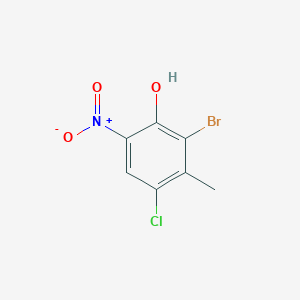

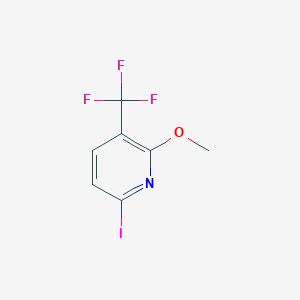

![molecular formula C7H4N2O2S B1446402 Acide thiazolo[4,5-b]pyridin-2-carboxylique CAS No. 875573-42-5](/img/structure/B1446402.png)

Acide thiazolo[4,5-b]pyridin-2-carboxylique

Vue d'ensemble

Description

Synthesis Analysis

Thiazolo[4,5-b]pyridine derivatives can be synthesized via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Chemical Reactions Analysis

Thiazolo[4,5-b]pyridine derivatives have been obtained via [3 + 3]-cyclization of 4-amino-5H-thiazol-2-one and α,β-unsaturated ketones or α-ketoacids .Physical And Chemical Properties Analysis

There is limited information available about the physical and chemical properties of Thiazolo[4,5-b]pyridine-2-carboxylic acid .Applications De Recherche Scientifique

Activité antioxydante

Les dérivés de la thiazolo[4,5-b]pyridine ont été identifiés comme présentant des propriétés antioxydantes significatives . Ces composés peuvent neutraliser les radicaux libres, qui sont des molécules instables pouvant causer des dommages cellulaires. Leur capacité antioxydante en fait des candidats potentiels pour le traitement des maladies associées au stress oxydatif, telles que les troubles neurodégénératifs et le cancer.

Propriétés antimicrobiennes

Des recherches ont montré que les composés de la thiazolo[4,5-b]pyridine possèdent des activités antimicrobiennes . Ils peuvent inhiber la croissance de diverses bactéries et champignons, ce qui les rend précieux dans le développement de nouveaux antibiotiques et antifongiques, en particulier à une époque où la résistance aux antibiotiques est de plus en plus importante.

Utilisation herbicide

Le potentiel herbicide des dérivés de la thiazolo[4,5-b]pyridine a été exploré en raison de leur capacité à interférer avec la croissance des plantes indésirables . Ils pourraient être utilisés pour développer des herbicides plus sûrs et plus efficaces, contribuant à la productivité et à la gestion agricoles.

Effets anti-inflammatoires

Ces composés ont démontré des effets anti-inflammatoires , qui pourraient être exploités dans le traitement des maladies inflammatoires chroniques. En modulant la réponse inflammatoire de l’organisme, ils pourraient soulager des affections comme l’arthrite et les maladies inflammatoires de l’intestin.

Applications antifongiques

Les dérivés de la thiazolo[4,5-b]pyridine se sont avérés prometteurs en tant qu’agents antifongiques . Leur capacité à lutter contre les infections fongiques pourrait conduire au développement de nouveaux traitements pour les maladies causées par des champignons, comme le pied d’athlète ou la candidose systémique.

Activité antitumorale

Certains composés de la thiazolo[4,5-b]pyridine auraient des activités antitumorales . Ils pourraient jouer un rôle dans la thérapie anticancéreuse en inhibant la croissance des cellules cancéreuses ou en induisant l’apoptose, conduisant potentiellement à de nouveaux médicaments anticancéreux.

Safety and Hazards

Mécanisme D'action

Target of Action

Thiazolo[4,5-b]pyridine-2-carboxylic acid has been identified as a potent inhibitor of several targets. It has been reported to have inhibitory activity against the ErbB family of tyrosine kinase (EGFR) inhibitors , G-protein coupled receptors (mGluR 5) antagonists , and 3′,5′-cyclic adenosine monophosphate phosphodiesterase (PDE) III inhibitors . It has also been reported to have anticancer activity against HepG2 and Balb/c 3T3 cells .

Mode of Action

It is known that it interacts with its targets, leading to a series of biochemical reactions that result in its therapeutic effects . For instance, as an EGFR inhibitor, it likely prevents the activation of the EGFR pathway, which is often overactive in various types of cancer .

Biochemical Pathways

Thiazolo[4,5-b]pyridine-2-carboxylic acid affects several biochemical pathways. As an EGFR inhibitor, it impacts the EGFR signaling pathway, which plays a crucial role in cell growth, survival, proliferation, and differentiation . By inhibiting this pathway, it can help control the growth of cancer cells .

Result of Action

The molecular and cellular effects of Thiazolo[4,5-b]pyridine-2-carboxylic acid’s action are diverse, given its multiple targets. For instance, its anticancer activity may result from the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of cell signaling pathways .

Analyse Biochimique

Biochemical Properties

Thiazolo[4,5-b]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. One of the key interactions is with the enzyme tyrosine kinase, specifically the epidermal growth factor receptor (EGFR). Thiazolo[4,5-b]pyridine-2-carboxylic acid acts as an inhibitor of EGFR, which is involved in the regulation of cell growth and differentiation . By inhibiting this enzyme, thiazolo[4,5-b]pyridine-2-carboxylic acid can modulate signaling pathways that are critical for cancer cell proliferation. Additionally, this compound has been shown to interact with G-protein coupled receptors, such as metabotropic glutamate receptor 5 (mGluR5), and cyclic adenosine monophosphate phosphodiesterase (PDE) III, further influencing cellular signaling and metabolic processes .

Cellular Effects

Thiazolo[4,5-b]pyridine-2-carboxylic acid exerts significant effects on various types of cells and cellular processes. In cancer cells, it has been observed to inhibit cell proliferation and induce apoptosis, primarily through the inhibition of EGFR and subsequent disruption of downstream signaling pathways . This compound also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway and the phosphoinositide 3-kinase (PI3K)/Akt pathway, which are essential for cell survival and growth. Furthermore, thiazolo[4,5-b]pyridine-2-carboxylic acid can influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of action of thiazolo[4,5-b]pyridine-2-carboxylic acid involves several key interactions at the molecular level. This compound binds to the ATP-binding site of EGFR, thereby inhibiting its kinase activity and preventing the phosphorylation of downstream signaling molecules . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, thiazolo[4,5-b]pyridine-2-carboxylic acid can inhibit the activity of PDE III, resulting in increased levels of cyclic adenosine monophosphate (cAMP) and subsequent activation of protein kinase A (PKA), which further modulates cellular functions . The compound’s interaction with mGluR5 also plays a role in its biochemical effects, as it can alter glutamate signaling and impact neuronal function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of thiazolo[4,5-b]pyridine-2-carboxylic acid have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its activity can be influenced by factors such as pH, temperature, and the presence of other biomolecules . Long-term studies have shown that thiazolo[4,5-b]pyridine-2-carboxylic acid can maintain its inhibitory effects on EGFR and other targets over extended periods, leading to sustained suppression of cell proliferation and induction of apoptosis . Degradation products may form over time, which could potentially alter its biological activity and efficacy .

Dosage Effects in Animal Models

The effects of thiazolo[4,5-b]pyridine-2-carboxylic acid vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth and reduce cancer cell proliferation without causing significant toxicity . At higher doses, thiazolo[4,5-b]pyridine-2-carboxylic acid may exhibit toxic effects, including hepatotoxicity and nephrotoxicity, which limit its therapeutic window . Threshold effects have been observed, where a minimum effective dose is required to achieve significant biological activity, and exceeding this dose can lead to adverse effects .

Metabolic Pathways

Thiazolo[4,5-b]pyridine-2-carboxylic acid is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and demethylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, to enhance their excretion from the body . The metabolic flux of thiazolo[4,5-b]pyridine-2-carboxylic acid can be influenced by factors such as enzyme induction or inhibition, which can alter its pharmacokinetics and overall biological activity .

Transport and Distribution

Within cells and tissues, thiazolo[4,5-b]pyridine-2-carboxylic acid is transported and distributed through various mechanisms. The compound can interact with transporters, such as organic anion transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux across cellular membranes . Additionally, binding proteins, such as albumin, can influence the distribution and localization of thiazolo[4,5-b]pyridine-2-carboxylic acid within the body . The compound’s localization and accumulation can impact its biological activity and therapeutic efficacy .

Subcellular Localization

Thiazolo[4,5-b]pyridine-2-carboxylic acid exhibits specific subcellular localization, which can affect its activity and function. The compound has been found to localize in the cytoplasm and nucleus of cells, where it can interact with various biomolecules and exert its effects . Targeting signals and post-translational modifications, such as phosphorylation and ubiquitination, can direct thiazolo[4,5-b]pyridine-2-carboxylic acid to specific cellular compartments or organelles . This subcellular localization is crucial for its ability to modulate signaling pathways and influence cellular processes .

Propriétés

IUPAC Name |

[1,3]thiazolo[4,5-b]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2S/c10-7(11)6-9-5-4(12-6)2-1-3-8-5/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFPMRFDZVYKNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=C(S2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

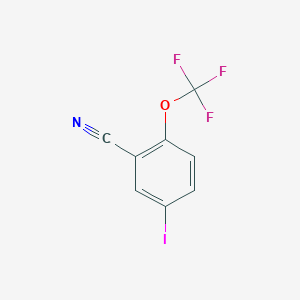

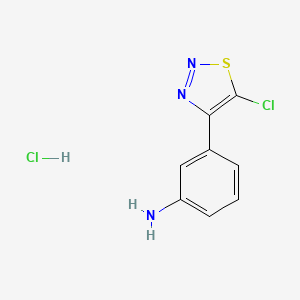

![4-[4-(Pyridin-2-yl)-1,3-thiazol-2-yl]butan-1-amine dihydrochloride](/img/structure/B1446322.png)

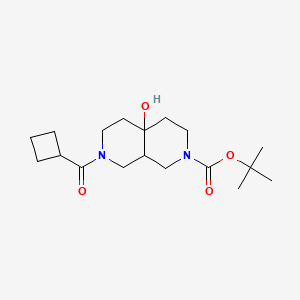

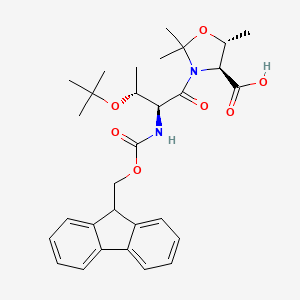

![[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B1446331.png)

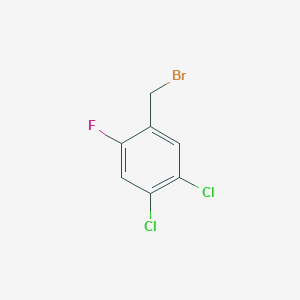

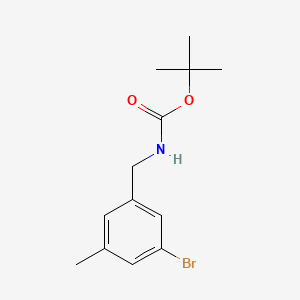

![7-Bromo-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1446334.png)

![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)